molecular formula C16H13NS B12803499 2-Methyl-6,11-dihydrothiochromeno(4,3-b)indole CAS No. 4079-28-1

2-Methyl-6,11-dihydrothiochromeno(4,3-b)indole

Cat. No.: B12803499
CAS No.: 4079-28-1
M. Wt: 251.3 g/mol
InChI Key: KBBRXYZFBFKZID-UHFFFAOYSA-N
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Description

2-Methyl-6,11-dihydrothiochromeno(4,3-b)indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound is characterized by a fused ring system that includes both sulfur and nitrogen atoms, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6,11-dihydrothiochromeno(4,3-b)indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a ketone reacts with phenylhydrazine in the presence of an acid catalyst . Another approach involves the Pictet-Spengler reaction, which is a condensation reaction between a tryptamine and an aldehyde or ketone .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6,11-dihydrothiochromeno(4,3-b)indole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Methyl-6,11-dihydrothiochromeno(4,3-b)indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

CAS No.

4079-28-1

Molecular Formula

C16H13NS

Molecular Weight

251.3 g/mol

IUPAC Name

2-methyl-6,11-dihydrothiochromeno[4,3-b]indole

InChI

InChI=1S/C16H13NS/c1-10-6-7-15-12(8-10)16-13(9-18-15)11-4-2-3-5-14(11)17-16/h2-8,17H,9H2,1H3

InChI Key

KBBRXYZFBFKZID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SCC3=C2NC4=CC=CC=C34

Origin of Product

United States

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